molecular formula C14H15FN6O B12476930 2-({4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B12476930
M. Wt: 302.31 g/mol
InChI Key: LZNBSMMTIBQAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenyl group: This is achieved through nucleophilic substitution reactions.

    Amination reactions:

    Attachment of the ethanol moiety: This final step involves the reaction of the intermediate compound with ethanol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have comparable biological activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group often exhibit similar chemical reactivity and biological properties.

Uniqueness

What sets 2-({4-[(4-FLUOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHANOL apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15FN6O

Molecular Weight

302.31 g/mol

IUPAC Name

2-[[4-(4-fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C14H15FN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-6-7-22)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20)

InChI Key

LZNBSMMTIBQAKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.